An In-depth Technical Guide on the Solubility and Stability of 3,6-Diamino-9(10H)-acridone
An In-depth Technical Guide on the Solubility and Stability of 3,6-Diamino-9(10H)-acridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diamino-9(10H)-acridone is a heterocyclic compound belonging to the acridone family. Acridone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as topoisomerase inhibitors[1][2]. A thorough understanding of the physicochemical properties of 3,6-Diamino-9(10H)-acridone, specifically its solubility and stability, is paramount for its successful application in research and formulation development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of 3,6-Diamino-9(10H)-acridone is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O | [3][4][5][6][7] |
| Molecular Weight | 225.25 g/mol | [3][4][5][6][7] |
| Appearance | Light Brown Solid | [3] |
| CAS Number | 42832-87-1 | [3][4][5][6][7] |
| Predicted pKa | 2.92 ± 0.20 | [3] |
Solubility Profile
Quantitative Solubility Data
The following table summarizes the known qualitative solubility information for 3,6-Diamino-9(10H)-acridone. Researchers are encouraged to determine the quantitative solubility in solvents relevant to their specific applications using the protocol provided below.
| Solvent | Solubility (at 25 °C) |
| Water | Poorly Soluble (predicted) |
| Ethanol | Likely Poorly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble (based on related compounds)[11] |
| N,N-Dimethylformamide (DMF) | Data not available |
| Methanol | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
3.2.1. Materials
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3,6-Diamino-9(10H)-acridone
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Selected solvents (e.g., Water, Ethanol, DMSO, DMF, Methanol)
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Scintillation vials or glass flasks with screw caps
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Orbital shaker with temperature control
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Analytical balance
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Syringe filters (0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
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Volumetric flasks and pipettes
3.2.2. Procedure
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Add an excess amount of 3,6-Diamino-9(10H)-acridone to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
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Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of 3,6-Diamino-9(10H)-acridone in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Repeat the experiment in triplicate for each solvent.
3.2.3. Analytical Method
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HPLC: A reverse-phase HPLC method with UV detection is commonly used for the quantification of acridone derivatives. The mobile phase and column should be optimized to achieve good separation and peak shape. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A wavelength of maximum absorbance (λmax) should be determined, and a calibration curve should be prepared.
Experimental workflow for solubility determination.
Stability Profile
Understanding the stability of 3,6-Diamino-9(10H)-acridone under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed under more severe conditions than accelerated stability testing and are essential for developing stability-indicating analytical methods.
Storage Stability
Based on available data, the recommended storage conditions for 3,6-Diamino-9(10H)-acridone are as follows:
Forced Degradation Studies
Forced degradation studies should be conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. The following sections outline the experimental protocols for various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
4.2.1. Acidic and Basic Hydrolysis
| Condition | Reagent | Temperature | Time |
| Acidic | 0.1 M to 1 M HCl | Room Temperature & Elevated (e.g., 60°C) | Several hours to days |
| Basic | 0.1 M to 1 M NaOH | Room Temperature & Elevated (e.g., 60°C) | Several hours to days |
Protocol:
-
Prepare a solution of 3,6-Diamino-9(10H)-acridone in the acidic or basic medium.
-
Incubate the solution at the specified temperature for a defined period.
-
At various time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
4.2.2. Oxidative Degradation
| Condition | Reagent | Temperature | Time |
| Oxidative | 3% to 30% H₂O₂ | Room Temperature | Several hours to days |
Protocol:
-
Prepare a solution of 3,6-Diamino-9(10H)-acridone in a suitable solvent and add the specified concentration of hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
At various time points, withdraw samples and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method.
4.2.3. Thermal Degradation
| Condition | State | Temperature | Time |
| Thermal | Solid & Solution | Elevated (e.g., 60°C, 80°C) | Several days to weeks |
Protocol:
-
For solid-state studies, place the powdered compound in a controlled temperature oven.
-
For solution studies, prepare a solution in a suitable solvent and store it in a controlled temperature oven.
-
At various time points, withdraw samples (for solid, dissolve a known amount in a suitable solvent) and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method.
4.2.4. Photostability
| Condition | Light Source | Exposure |
| Photolytic | Cool white fluorescent and near UV lamps | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Protocol:
-
Expose the solid compound and a solution of the compound to the specified light conditions in a photostability chamber.
-
A dark control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure period, analyze the samples and the dark control using a stability-indicating HPLC method.
Forced degradation stability testing workflow.
Signaling Pathways and Logical Relationships
3,6-Diamino-9(10H)-acridone is known to be a topoisomerase inhibitor[1][2]. Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. The inhibition of these enzymes can lead to disruptions in DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The general mechanism of action for a topoisomerase inhibitor is visualized below.
Mechanism of action for a topoisomerase inhibitor.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of 3,6-Diamino-9(10H)-acridone. While comprehensive quantitative solubility data is limited, the provided experimental protocols offer a clear pathway for researchers to generate this critical information. The detailed stability testing protocols, based on ICH guidelines, will enable a thorough assessment of the compound's degradation profile. A robust understanding of these physicochemical properties is essential for the advancement of 3,6-Diamino-9(10H)-acridone in drug discovery and development endeavors.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. 3,6-Diamino-9(10H)-acridone | TargetMol [targetmol.com]
- 3. guidechem.com [guidechem.com]
- 4. 3,6-Diamino-9(10H)-acridone | 42832-87-1 | FD21475 [biosynth.com]
- 5. 3,6-diamino-10H-acridin-9-one | C13H11N3O | CID 4614743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,6-Diamino-9(10H)-acridone | CAS#:42832-87-1 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. 3,6-Diaminoacridine Dye content 95 952-23-8 [sigmaaldrich.com]
- 9. 原黄素 盐酸盐 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 10. 原黄素 盐酸盐 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 11. 9-Acridinecarbonitrile, 3,6-diamino- | 501935-96-2 [m.chemicalbook.com]
